molecular formula C21H22N2O2 B15097571 (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B15097571
M. Wt: 334.4 g/mol
InChI Key: BWMZYJIGHXDPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a structurally complex pyrroloquinolinone derivative characterized by a fused tricyclic core, tetramethyl substitutions at positions 4,4,6,8, and an (E)-configured imino group linked to a 4-hydroxyphenyl moiety. The 4-hydroxyphenyl group may enhance hydrogen-bonding capacity, while the tetramethyl substituents likely increase lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H22N2O2/c1-12-9-16-13(2)11-21(3,4)23-19(16)17(10-12)18(20(23)25)22-14-5-7-15(24)8-6-14/h5-10,13,24H,11H2,1-4H3

InChI Key

BWMZYJIGHXDPMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)O)C2=O)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a suitable amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrroloquinoline core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the imine group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. Research has indicated its potential use in the treatment of certain diseases, including cancer and neurodegenerative disorders .

Industry

In industry, (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrroloquinolinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound (Source) Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound Pyrrolo[3,2,1-ij]quinolin-2-one 4-Hydroxyphenylimino, 4,4,6,8-tetramethyl ~352.4* Hypothesized dual anticoagulant activity
() Pyrrolo[3,2,1-ij]quinolin-2-one Benzodioxin-6-ylimino 320.34 Increased bulk/polarity from dioxane ring
12m () Pyrrolo[3,2,1-ij]quinolin-2-one 4-Chlorophenyl, thioxothiazolidin-4-one 501.09 Melting point: 235–237°C; IR: 1687 (C=O), 1321 (C=S)
10c () Pyrrolo[3,2,1-ij]quinoline-1,2-dione 4-Chlorophenyl, tetramethyl N/A Anticoagulant activity (factor Xa/XIa inhibition)
14a () Pyrrolo[3,2,1-ij]quinoline-1,2-dione Piperazine-1-carboxylate, methoxy 414.20 Enhanced solubility from polar piperazine group
3l () Pyrrolo[3,2,1-ij]quinolin-2-one Trifluoroethyl N/A Electrochemical synthesis; fluorophilic properties

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Bioactivity: The 4-hydroxyphenylimino group in the target compound contrasts with benzodioxin-6-ylimino () and 4-chlorophenyl (). The hydroxyl group may improve solubility and hydrogen-bond donor capacity compared to chlorophenyl’s hydrophobic/electron-withdrawing effects .

Physicochemical Properties :

  • Tetramethyl substitutions (target compound, 10c) increase steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Piperazine derivatives (14a) exhibit lower melting points (~156–158°C) and higher solubility due to ionizable amines, contrasting with the target’s likely crystalline solid state .

Synthetic Strategies: Hybridization methods (e.g., coupling pyrroloquinolinones with pyrimidines or thiazolidinones) are common for enhancing target affinity .

Biological Activity Trends: Compounds with chlorophenyl or thioxothiazolidinone groups () show anticoagulant or enzyme inhibitory activity, implying the target’s 4-hydroxyphenylimino group could similarly target serine proteases (e.g., factor Xa) . Trifluoroethyl substituents () leverage fluorine’s metabolic stability, whereas the target’s hydroxyl group may prioritize target binding over pharmacokinetics .

Table 2: Spectral Data Comparison

Compound (Source) IR (cm⁻¹) $^1$H NMR Highlights (δ, ppm)
Target Compound N/A N/A
10a () 1662 (C=O), 1537 (C=N) 8.27 (d, J=14.6 Hz, =CH), 10.05 (s, NH)
12m () 1687 (C=O), 1321 (C=S) 7.41 (s, H-7), 8.53 (s, H-9)
14a () N/A 5.64 (s, H-5), 6.88 (d, J=2.4 Hz, H-7/9)

Biological Activity

The compound (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

1. Anticancer Activity

Research has shown that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one possess significant anticancer properties. In vitro studies have evaluated the cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
4aMCF-715.2
4bB1610.5
4csEnd.212.8

These compounds were tested using the crystal violet staining assay, where lower IC50 values indicate higher potency against cancer cells .

2. Antimalarial Activity

The potential of these compounds as antimalarials was assessed against the chloroquine-sensitive strain of Plasmodium falciparum. The findings indicated that most derivatives exhibited limited activity with IC50 values greater than 10 μM, suggesting a need for further structural optimization to enhance efficacy against malaria parasites .

3. Enzyme Inhibition

The compound's structural features suggest possible interactions with various enzymes. For instance, phenolic moieties have been shown to inhibit tyrosinase (TYR), which is crucial in melanin biosynthesis. Compounds with similar structures demonstrated inhibitory effects with IC50 values ranging from 3.8 μM to higher concentrations depending on substitutions on the aromatic ring .

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one and evaluated their biological activities. Among the synthesized compounds:

  • Compound 5m showed promising antileishmanial activity with an IC50 of 8.36 μM against amastigote forms of Leishmania.
  • In vivo studies demonstrated a significant reduction in parasite burden in infected mice .

These findings highlight the potential for developing new therapeutic agents based on this chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrazinocarbothioamide intermediates and α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone derivatives). Optimize yields by:

  • Controlling temperature (e.g., reflux in ethanol at 80°C).
  • Using catalysts like triethylamine for imine formation.
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Validating purity with HPLC (C18 column, methanol-water mobile phase) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.3–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) and confirm stereochemistry via coupling constants .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
  • Storage : Keep in airtight containers at 4°C, away from strong acids/bases (incompatible materials ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives) .
  • Computational Validation : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict NMR shifts or reaction pathways .
  • Isotopic Labeling : Trace reaction mechanisms (e.g., 15N labeling for imine tautomerization studies) .

Q. What computational approaches model the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using AMBER or GROMACS.
  • Docking Studies : Predict binding affinity to biological targets (e.g., quinoline-binding enzymes) via AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with antioxidant activity using partial least squares regression .

Q. How to design experiments assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (λ=254 nm) in aqueous solutions to simulate photolysis. Monitor breakdown products via LC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
  • Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict lipid solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.